Chemical structure and properties of 2-(1-Methylazetidin-3-yl)acetic acid
Chemical structure and properties of 2-(1-Methylazetidin-3-yl)acetic acid
Executive Summary
2-(1-Methylazetidin-3-yl)acetic acid (CAS: 1909337-03-6) represents a critical "privileged scaffold" in modern medicinal chemistry. As a conformationally restricted, four-membered nitrogen heterocycle, it serves as a superior bioisostere for larger, more flexible rings like piperidine or pyrrolidine. Its incorporation into drug candidates often results in improved metabolic stability, reduced lipophilicity (LogD), and enhanced vector alignment within binding pockets. This guide analyzes its structural dynamics, synthetic accessibility, and utility in fragment-based drug discovery (FBDD).
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of an azetidine ring—a highly strained four-membered cycle—substituted at the 3-position with an acetic acid moiety and methylated at the nitrogen (1-position).[1]
-
Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol), intermediate between aziridine and pyrrolidine. This strain drives unique reactivity profiles and forces the ring into a puckered conformation to relieve torsional strain between vicinal hydrogens.
-
Zwitterionic Character: At physiological pH (7.4), the molecule exists primarily as a zwitterion. The basic tertiary amine (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~3.5) is deprotonated. This high polarity contributes to its low LogP, making it an excellent solubilizing group.
Key Molecular Descriptors
The following data aggregates predicted and experimental values relevant for lead optimization.
| Property | Value / Descriptor | Relevance |
| CAS Number | 1909337-03-6 | Unique Identifier |
| Formula | C₆H₁₁NO₂ | Stoichiometry |
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 129.16 g/mol | Fragment-based design (<150 Da) |
| Exact Mass | 129.0790 | Mass Spectrometry (HRMS) |
| LogP (Calc) | -1.12 | Highly hydrophilic; improves solubility |
| pKa (Acid) | ~3.6 (Predicted) | Ionized at physiological pH |
| pKa (Base) | ~9.8 (Predicted) | Protonated at physiological pH |
| TPSA | 40.5 Ų | Good membrane permeability range |
| sp³ Fraction | 0.67 | High 3D complexity (Fsp³ character) |
Synthetic Methodologies
Synthesis of 3-substituted azetidines poses challenges due to the ring's tendency to open under nucleophilic attack. The most robust route utilizes N-Boc-3-azetidinone as the starting material, leveraging Horner-Wadsworth-Emmons (HWE) chemistry.
Strategic Synthesis Pathway (DOT Diagram)
The following flow illustrates the standard medicinal chemistry route to the target molecule.
Figure 1: Step-wise synthetic pathway from commercial N-Boc-3-azetidinone to the target acid.
Detailed Experimental Protocol
Note: This protocol describes the conversion of the intermediate amine to the final N-methylated acid, a critical late-stage transformation.
Objective: Reductive methylation of methyl 2-(azetidin-3-yl)acetate followed by hydrolysis.
Reagents:
-
Methyl 2-(azetidin-3-yl)acetate HCl salt (1.0 eq)
-
Formaldehyde (37% aq. solution, 3.0 eq)
-
Sodium triacetoxyborohydride (STAB, 2.5 eq)
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Lithium Hydroxide (LiOH)
Procedure:
-
Free Basing (In Situ): Suspend the azetidine HCl salt in DCM. Add triethylamine (1.2 eq) and stir for 15 minutes to ensure the amine is available for reaction.
-
Imine Formation: Add the formaldehyde solution. Stir at room temperature for 30 minutes. The mixture may become slightly turbid.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Caution: Gas evolution. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layers over MgSO₄ and concentrate to yield the methyl ester intermediate.
-
Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
-
Purification: Neutralize to pH 7 with 1N HCl. The product is highly water-soluble. Purify via Reverse Phase HPLC (C18 column) using water/acetonitrile gradient (0.1% Formic acid). Lyophilize to obtain the white solid.
Applications in Drug Discovery[1][2][4][5][14][15]
Bioisosterism & Pharmacokinetics
The 1-methylazetidine-3-yl moiety is a "contracted" bioisostere of the 1-methylpiperidin-4-yl group.
-
LogD Reduction: Replacing a piperidine with an azetidine typically lowers LogD by 1.0–1.5 units, reducing non-specific binding and improving metabolic stability.
-
Vector Changes: The bond angle of the substituents on the 4-membered ring (approx 90°) creates different exit vectors compared to 6-membered rings (109.5°), allowing the acetic acid "warhead" to access unique sub-pockets in enzymes like JAK or proteases.
Biological Context: JAK/STAT Signaling
Azetidine derivatives are frequently used as linkers in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The acetic acid tail often interacts with solvent-exposed lysine or arginine residues near the ATP-binding site.
Figure 2: Inhibition of the JAK/STAT pathway by azetidine-based ligands, preventing cytokine transcription.
Stability & Handling
-
Thermal Stability: Azetidines are thermally stable up to ~100°C but can degrade under harsh acidic conditions (ring opening to gamma-amino products).
-
Storage: Store as the HCl salt at -20°C. The free zwitterion is hygroscopic.
-
Safety: While not generally toxic, azetidines are alkylating agents in potential. Handle with gloves and in a fume hood.
References
-
PubChem. "2-(1-Methylazetidin-3-yl)acetic acid hydrochloride."[4][10] National Center for Biotechnology Information. Accessed October 2025. Link
-
Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[13] Future Medicinal Chemistry, 2026. Link
-
Stephens, C. E., et al. "Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives." Arch Pharm (Weinheim), 2023.[11] Link
-
BenchChem. "2-[(3-Methylazetidin-3-yl)oxy]acetic Acid Technical Guide." BenchChem Technical Support, 2025.[14] Link
-
PharmaBlock. "Azetidines in Drug Discovery: A Privileged Scaffold."[15] PharmaBlock Whitepapers. Link
Sources
- 1. 2-[(3-Methylazetidin-3-yl)oxy]acetic Acid [benchchem.com]
- 2. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 [chemicalbook.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 8. 2-(3-methylazetidin-1-yl)acetic acid hydrochloride | 1803590-99-9 [sigmaaldrich.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. PubChemLite - 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
